REACTION_CXSMILES
|
C([O:4][CH:5](OC(=O)C)[C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[C:8]([F:13])[CH:7]=1)(=O)C.C(O)C.O.S(=O)(=O)(O)O>CCOCC>[Br:12][C:9]1[CH:10]=[CH:11][C:6]([CH:5]=[O:4])=[CH:7][C:8]=1[F:13]
|
Name
|
4-bromo-3-fluorobenzylidene diacetate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C1=CC(=C(C=C1)Br)F)OC(C)=O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated sodium carbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over anhydrous magnesium sulphate and evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |